S-Pantoprazole sodium trihydrate
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Overview
Description
S-Pantoprazole sodium trihydrate: is a proton pump inhibitor used primarily for the management of acid-related diseases such as gastroesophageal reflux disease, gastric ulcers, and Zollinger-Ellison syndrome. It is the sodium salt form of S-Pantoprazole, which is the S-enantiomer of Pantoprazole. This compound is known for its ability to inhibit the final step in gastric acid production, making it highly effective in reducing stomach acid secretion.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S-Pantoprazole sodium trihydrate involves several steps, including the methoxylation of a precursor compound. The process typically starts with the formation of a solution of Pantoprazole and sodium hydroxide, followed by crystallization to obtain the desired trihydrate form .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of high-performance liquid chromatography (HPLC) for the purification and validation of the final product .
Chemical Reactions Analysis
Types of Reactions: S-Pantoprazole sodium trihydrate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for its stability and efficacy as a pharmaceutical compound.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include sodium hydroxide, methanol, and various organic solvents. The reactions are typically carried out under controlled pH conditions to ensure the stability of the compound .
Major Products Formed: The major products formed from the reactions of this compound include its related compounds and byproducts, which are carefully monitored and minimized during the synthesis process to ensure the purity of the final product .
Scientific Research Applications
Chemistry: In chemistry, S-Pantoprazole sodium trihydrate is used as a reference standard for the development and validation of analytical methods, including HPLC and mass spectrometry.
Biology: In biological research, this compound is used to study the mechanisms of acid secretion and the role of proton pumps in various physiological processes.
Medicine: Medically, this compound is widely used for the treatment of acid-related disorders. It is also used in combination with antibiotics for the eradication of Helicobacter pylori infections .
Industry: In the pharmaceutical industry, this compound is used in the formulation of various dosage forms, including tablets and injections, to provide effective treatment options for patients with acid-related diseases .
Mechanism of Action
S-Pantoprazole sodium trihydrate exerts its effects by inhibiting the H+, K±ATPase enzyme, also known as the gastric proton pump, located on the secretory surface of gastric parietal cells. By covalently binding to the sulfhydryl groups of cysteines on this enzyme, it prevents the final step in gastric acid production. This inhibition is irreversible, leading to a prolonged reduction in acid secretion .
Comparison with Similar Compounds
- Omeprazole
- Esomeprazole
- Lansoprazole
- Dexlansoprazole
- Rabeprazole
Uniqueness: S-Pantoprazole sodium trihydrate is unique due to its enantiomeric purity, which provides more consistent pharmacokinetic and pharmacodynamic properties compared to its racemic mixture. This results in a more predictable therapeutic effect and potentially fewer side effects .
Properties
CAS No. |
1416988-58-3 |
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Molecular Formula |
C16H20F2N3NaO7S |
Molecular Weight |
459.4 g/mol |
IUPAC Name |
sodium;5-(difluoromethoxy)-2-[(S)-(3,4-dimethoxypyridin-2-yl)methylsulfinyl]benzimidazol-3-ide;trihydrate |
InChI |
InChI=1S/C16H14F2N3O4S.Na.3H2O/c1-23-13-5-6-19-12(14(13)24-2)8-26(22)16-20-10-4-3-9(25-15(17)18)7-11(10)21-16;;;;/h3-7,15H,8H2,1-2H3;;3*1H2/q-1;+1;;;/t26-;;;;/m0..../s1 |
InChI Key |
OKZZKXNJLARKFM-UFEULDPMSA-N |
Isomeric SMILES |
COC1=C(C(=NC=C1)C[S@](=O)C2=NC3=C([N-]2)C=C(C=C3)OC(F)F)OC.O.O.O.[Na+] |
Canonical SMILES |
COC1=C(C(=NC=C1)CS(=O)C2=NC3=C([N-]2)C=C(C=C3)OC(F)F)OC.O.O.O.[Na+] |
Origin of Product |
United States |
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